molecular formula C7H10ClNO2 B13649623 (3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione

(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione

Cat. No.: B13649623
M. Wt: 175.61 g/mol
InChI Key: OUQDWBCUKYYGII-ZNAUJEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione is an organic compound with a unique structure that includes an amino group, a chlorinated carbon, and a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione typically involves the reaction of a chlorinated ketone with an amine under controlled conditions. One common method involves the use of 1-chloropentane-2,4-dione as a starting material, which is then reacted with an amine such as ethylamine. The reaction is usually carried out in the presence of a base like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorinated carbon can participate in nucleophilic substitution reactions. These interactions can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-aminoethylidene)cyclooctanone
  • (1-aminoethylidene)bisphosphonic acid
  • Chromium, (1-aminoethylidene)pentacarbonyl-

Uniqueness

(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

(E)-5-chloro-3-ethanimidoyl-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C7H10ClNO2/c1-4(9)7(5(2)10)6(11)3-8/h9,11H,3H2,1-2H3/b7-6+,9-4?

InChI Key

OUQDWBCUKYYGII-ZNAUJEAKSA-N

Isomeric SMILES

CC(=N)/C(=C(/CCl)\O)/C(=O)C

Canonical SMILES

CC(=N)C(=C(CCl)O)C(=O)C

Origin of Product

United States

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